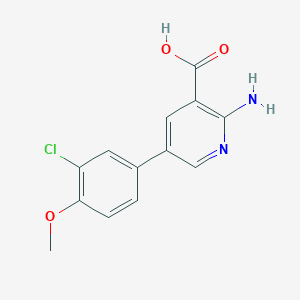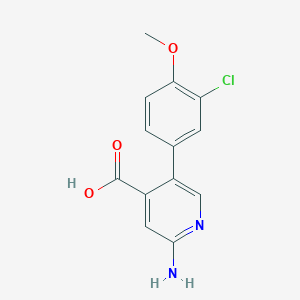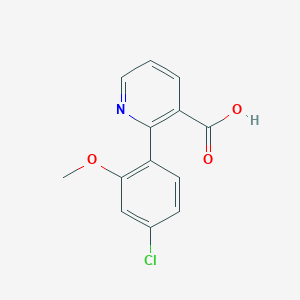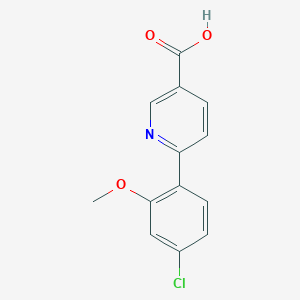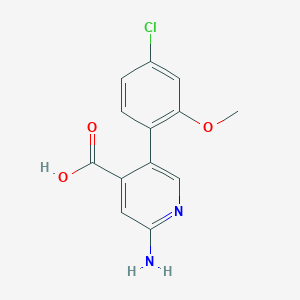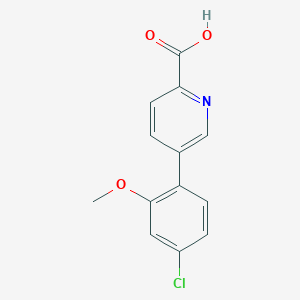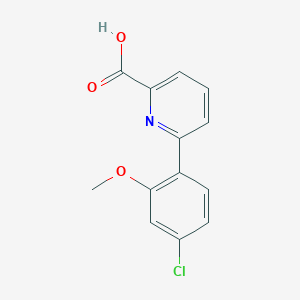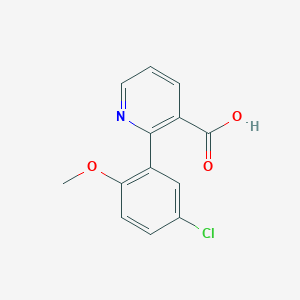
5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid, 95% (5-CMPHNA) is a novel compound that has been studied for its potential applications in scientific research. It is a derivative of nicotinic acid, an essential nutrient found in food sources such as meat, fish, and vegetables. 5-CMPHNA has been found to have a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments.
科学研究应用
5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and antioxidant properties, as well as potential applications in cancer research. It has also been studied for its ability to inhibit the enzyme acetylcholinesterase, which could have implications for the treatment of Alzheimer’s disease. Additionally, 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been studied for its potential applications in drug delivery systems, as it has been shown to increase the bioavailability of drugs.
作用机制
The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid, 95% is not fully understood. However, it is believed to act by inhibiting the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in many cognitive processes. Additionally, it is believed to have anti-inflammatory and antioxidant properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases. Additionally, it has been found to inhibit the enzyme acetylcholinesterase, which could have implications for the treatment of Alzheimer’s disease. Lastly, 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid, 95% has been found to increase the bioavailability of drugs, which could have implications for drug delivery systems.
实验室实验的优点和局限性
The advantages of using 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid, 95% in laboratory experiments include its low cost, its high purity (95%), and its wide range of potential applications. Additionally, it has been found to be stable in aqueous solutions, which makes it ideal for use in laboratory experiments. The main limitation of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid, 95% is that its mechanism of action is not fully understood, which could limit its potential applications.
未来方向
The potential future directions for 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid, 95% include further research into its mechanism of action and its potential applications in drug delivery systems. Additionally, further research into its anti-inflammatory and antioxidant properties could lead to new treatments for various diseases. Additionally, further research into its ability to inhibit the enzyme acetylcholinesterase could lead to new treatments for Alzheimer’s disease. Lastly, further research into its potential applications in laboratory experiments could lead to new and improved methods for conducting experiments.
合成方法
5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid, 95% can be synthesized through a two-step reaction process. The first step is the Friedel-Crafts reaction of 4-chloro-2-methoxyphenol and nicotinic acid in the presence of aluminum chloride as a catalyst. This reaction results in the formation of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid, 95%. The second step is the hydrolysis of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxynicotinic acid, 95%, which yields the desired product in 95% purity.
属性
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-19-11-5-8(14)2-3-9(11)7-4-10(13(17)18)12(16)15-6-7/h2-6H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHORUZJWNHRZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CNC(=O)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687946 |
Source


|
| Record name | 5-(4-Chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261963-44-3 |
Source


|
| Record name | 5-(4-Chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




